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2'-Deoxyguanosine-3',5'-diphosphate - 16174-59-7

2'-Deoxyguanosine-3',5'-diphosphate

Catalog Number: EVT-1193358
CAS Number: 16174-59-7
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2'-Deoxyguanosine-3',5'-diphosphate is derived from 2'-deoxyguanosine, a nucleoside that forms part of DNA. Its classification falls within the broader category of nucleotides, specifically purine deoxyribonucleotides. The compound is recognized for its involvement in cellular processes such as DNA replication, transcription, and signal transduction pathways.

Synthesis Analysis

The synthesis of 2'-deoxyguanosine-3',5'-diphosphate can be achieved through several methods, primarily utilizing enzymatic reactions or chemical synthesis techniques. A common approach involves the phosphorylation of 2'-deoxyguanosine using ATP (adenosine triphosphate) as a phosphate donor.

Chemical Synthesis Method

  1. Starting Material: The synthesis typically begins with 2'-deoxyguanosine.
  2. Phosphorylation Reaction: The compound undergoes phosphorylation at the 5' position using ATP. This reaction is catalyzed by nucleoside diphosphate kinase.
  3. Reaction Conditions: The reaction is usually carried out in an aqueous buffer at physiological pH (around 7.4) and at room temperature to maintain enzyme activity.
  4. Purification: Post-reaction, the product can be purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

This method yields 2'-deoxyguanosine-3',5'-diphosphate efficiently, with typical yields reported around 70-90% depending on the specific conditions employed.

Molecular Structure Analysis

The molecular structure of 2'-deoxyguanosine-3',5'-diphosphate can be described as follows:

  • Chemical Formula: C₁₀H₁₅N₅O₁₀P₂
  • Molecular Weight: Approximately 427.20 g/mol
  • Structural Features:
    • It consists of a purine base (guanine) attached to a ribose sugar that lacks the hydroxyl group at the second carbon.
    • The molecule contains two phosphate groups linked to the ribose sugar at the 5' position and one at the 3' position.

The stereochemistry of the ribose ring is crucial for its biological function, as it influences interactions with enzymes and other biomolecules.

Chemical Reactions Analysis

2'-Deoxyguanosine-3',5'-diphosphate participates in several key biochemical reactions:

  1. Phosphorylation Reactions: It acts as a substrate for nucleoside diphosphate kinase, converting it into 2'-deoxyguanosine triphosphate (dGTP) through the transfer of a phosphate group from ATP.
    2 Deoxyguanosine 3 5 diphosphate+ATP2 Deoxyguanosine 5 triphosphate+ADP\text{2 Deoxyguanosine 3 5 diphosphate}+\text{ATP}\rightarrow \text{2 Deoxyguanosine 5 triphosphate}+\text{ADP}
  2. Signal Transduction: It plays a role in signaling pathways where it can be converted into cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various cellular processes.
Mechanism of Action

The mechanism of action of 2'-deoxyguanosine-3',5'-diphosphate primarily involves its conversion into dGTP, which is essential for DNA synthesis and repair.

  1. Nucleotide Synthesis: In DNA polymerase reactions, dGTP serves as one of the building blocks for DNA strands, participating in base pairing with cytosine during replication.
  2. Enzymatic Activity: The compound also exhibits kinase activity, facilitating the transfer of phosphate groups to other molecules, which is crucial in metabolic pathways and energy transfer processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels and high temperatures.
  • pKa Values: The pKa values associated with its phosphate groups indicate its ability to donate protons under physiological conditions, influencing its reactivity.
Applications

2'-Deoxyguanosine-3',5'-diphosphate has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving DNA synthesis and repair mechanisms.
  2. Pharmaceutical Development: Investigated for its role in drug design targeting nucleotide metabolism and signaling pathways.
  3. Molecular Biology Techniques: Employed as a substrate in various enzymatic assays to study kinase activity and nucleotide interactions.
Introduction to 2'-Deoxyguanosine-3',5'-Diphosphate (deoxyguanosine diphosphate)

Historical Context and Discovery of Deoxyguanosine Diphosphates

The identification of deoxyguanosine diphosphate (historically abbreviated as dGDP or deoxyguanosine diphosphate) emerged alongside mid-20th-century breakthroughs in nucleotide biochemistry. While its exact isolation timeline lacks precise documentation in the provided sources, its recognition is inextricably linked to the broader discovery of nucleotide-mediated cellular regulation. Michael Cashel’s foundational research in the 1970s on "alarmones"—notably guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp)—highlighted the critical role of phosphorylated guanine derivatives in bacterial stress responses (the "stringent response") [2]. This era witnessed significant methodological advances in nucleotide separation and characterization, enabling the distinction of deoxyguanosine diphosphate from structurally similar molecules like guanosine triphosphate and deoxyguanosine monophosphate. Subsequent research into enzymes such as the MutT pyrophosphohydrolase, which meticulously distinguishes substrates like 8-oxo-deoxyguanosine monophosphate from deoxyguanosine monophosphate, further underscored the cellular importance of precise recognition within the deoxyguanosine phosphate pool [8]. These studies collectively cemented deoxyguanosine diphosphate’s status as a fundamental metabolite within nucleotide interconversion networks.

Biological Significance in Nucleotide Metabolism

Deoxyguanosine diphosphate serves as an indispensable metabolic intermediate with two primary biological roles:

  • Precursor for Deoxyribonucleic Acid Synthesis: Deoxyguanosine diphosphate occupies a central position in the pathway generating deoxynucleotide triphosphates, the essential building blocks for deoxyribonucleic acid replication. The enzyme ribonucleotide reductase catalyzes the reduction of ribonucleoside diphosphates to their deoxy forms. Within this framework, cytidine diphosphate and uridine diphosphate are reduced to deoxycytidine diphosphate and deoxyuridine diphosphate, respectively, while guanosine diphosphate is reduced to deoxyguanosine diphosphate [5] [7]. Deoxyguanosine diphosphate is subsequently phosphorylated to deoxyguanosine triphosphate by nucleoside diphosphate kinases, utilizing adenosine triphosphate as the phosphate donor [7]. This places deoxyguanosine diphosphate directly upstream of deoxyguanosine triphosphate production.
  • Regulator of Nucleotide Biosynthesis: Beyond its role as a precursor, deoxyguanosine diphosphate (and particularly deoxyguanosine triphosphate) participates in sophisticated feedback mechanisms governing nucleotide pool balance. Ribonucleotide reductase activity is exquisitely controlled by allosteric effectors binding to specificity sites. Deoxyguanosine triphosphate binding induces a conformational change favoring the reduction of adenosine diphosphate to deoxyadenosine diphosphate. Furthermore, elevated deoxyadenosine triphosphate levels potently inhibit the overall activity of ribonucleotide reductase, preventing excessive depletion of ribonucleotides needed for ribonucleic acid synthesis [5]. This regulatory network ensures the balanced production of all four deoxyribonucleoside triphosphates essential for accurate deoxyribonucleic acid replication.

Table 1: Key Enzymatic Reactions Involving Deoxyguanosine Diphosphate in Metabolism

EnzymeReactionSignificance
Ribonucleotide ReductaseGuanosine diphosphate + Electron Donor → Deoxyguanosine diphosphate + Oxidized Donor + H₂ORate-limiting step for deoxyguanosine diphosphate de novo generation; subject to complex allosteric control by deoxyribonucleoside triphosphates
Nucleoside Diphosphate KinaseDeoxyguanosine diphosphate + Adenosine triphosphate ⇌ Deoxyguanosine triphosphate + Adenosine diphosphatePhosphorylates deoxyguanosine diphosphate to its triphosphate form (deoxyguanosine triphosphate), the immediate precursor for deoxyribonucleic acid polymerization
Nucleoside Monophosphate KinaseDeoxyguanosine monophosphate + Adenosine triphosphate → Deoxyguanosine diphosphate + Adenosine diphosphateGenerates deoxyguanosine diphosphate from deoxyguanosine monophosphate within salvage pathways

Comparative Analysis with Related Nucleotides (Deoxyguanosine Triphosphate, Deoxyguanosine Monophosphate)

Structurally and functionally, deoxyguanosine diphosphate bridges the gap between deoxyguanosine monophosphate (the simplest phosphorylated form) and deoxyguanosine triphosphate (the deoxyribonucleic acid polymerization substrate). Key distinctions include:

  • Phosphorylation State and Metabolic Role:
  • Deoxyguanosine Monophosphate (Deoxyguanosine monophosphate): Represents the nucleoside monophosphate form. It serves as the substrate for phosphorylation to deoxyguanosine diphosphate via kinases (e.g., guanylate kinase: Deoxyguanosine monophosphate + Adenosine triphosphate → Deoxyguanosine diphosphate + Adenosine diphosphate) and is a product of nucleotide salvage pathways or deoxyribonucleic acid/ribonucleic acid degradation [10]. Deoxyguanosine monophosphate accumulation, particularly under conditions of impaired metabolism (e.g., Purine Nucleoside Phosphorylase deficiency), can lead to cytotoxicity, partly attributed to the inhibition of ribonucleotide reductase by its phosphorylated derivative deoxyguanosine triphosphate, causing deoxycytidine triphosphate depletion [6].
  • Deoxyguanosine Diphosphate (Deoxyguanosine diphosphate): Functions predominantly as a metabolic intermediate. Its primary biological destiny is phosphorylation to deoxyguanosine triphosphate. It also acts as a substrate for ribonucleotide reductase during its generation from guanosine diphosphate and serves as a product during the reverse reaction catalyzed by nucleoside diphosphate kinase. While it can bind to enzymes like ribonucleotide reductase, its influence is generally overshadowed by the more potent allosteric effects exerted by deoxyribonucleoside triphosphates like deoxyguanosine triphosphate and deoxyadenosine triphosphate [5] [7].
  • Deoxyguanosine Triphosphate (Deoxyguanosine triphosphate): The triphosphate form is the direct substrate incorporated into deoxyribonucleic acid by deoxyribonucleic acid polymerases during replication and repair. It possesses high-energy phosphoanhydride bonds whose hydrolysis drives the polymerization reaction. Crucially, deoxyguanosine triphosphate is a major allosteric regulator of ribonucleotide reductase, binding to its specificity sites to modulate which nucleoside diphosphate (cytidine diphosphate or adenosine diphosphate) is reduced [5]. Imbalances in deoxyguanosine triphosphate pools are highly mutagenic.
  • Structural Recognition and Enzymatic Specificity: The precise number and configuration of phosphate groups are critical for molecular recognition. Enzymes exhibit remarkable specificity. For instance, nucleoside diphosphate kinases efficiently transfer the gamma-phosphate from adenosine triphosphate to deoxyguanosine diphosphate but not directly to deoxyguanosine monophosphate [7]. Conversely, deoxyribonucleic acid polymerases specifically utilize deoxynucleoside triphosphates like deoxyguanosine triphosphate, not deoxyguanosine diphosphate or deoxyguanosine monophosphate, as substrates. The MutT enzyme (or its homologs) exemplifies exquisite discrimination; it hydrolyzes 8-oxo-deoxyguanosine triphosphate to prevent mutagenic incorporation into deoxyribonucleic acid, recognizing subtle structural alterations like the 8-oxo modification that distinguish it from normal deoxyguanosine triphosphate, and operates on triphosphates, not diphosphates or monophosphates [8].

Table 2: Comparative Properties of Deoxyguanosine Phosphates

PropertyDeoxyguanosine Monophosphate (Deoxyguanosine monophosphate)Deoxyguanosine Diphosphate (Deoxyguanosine diphosphate)Deoxyguanosine Triphosphate (Deoxyguanosine triphosphate)
Chemical FormulaC₁₀H₁₄N₅O₇PC₁₀H₁₅N₅O₁₀P₂C₁₀H₁₆N₅O₁₃P₃
Molecular Weight (g/mol)347.22427.20507.18
Phosphate Groups123
Primary Metabolic RoleSalvage precursor; Degradation productIntermediate for Deoxyguanosine triphosphate synthesis; Ribonucleotide reductase substrate/productDeoxyribonucleic acid synthesis substrate; Key allosteric regulator of ribonucleotide reductase
Enzymatic Incorporation into Deoxyribonucleic AcidNoNoYes (Direct substrate)
Allosteric Regulation of Ribonucleotide ReductaseNegligibleWeakStrong (Binds specificity sites)
Cytotoxic PotentialModerate (via conversion to Deoxyguanosine triphosphate)LowHigh (Pool imbalance causes mutagenesis; Inhibits reductase)

This comparative analysis underscores the distinct yet interconnected roles of deoxyguanosine monophosphate, deoxyguanosine diphosphate, and deoxyguanosine triphosphate within the metabolic grid governing deoxyribonucleic acid precursor synthesis and cellular nucleotide homeostasis [3] [5] [6].

Properties

CAS Number

16174-59-7

Product Name

2'-Deoxyguanosine-3',5'-diphosphate

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(25-27(20,21)22)5(24-6)2-23-26(17,18)19/h3-6H,1-2H2,(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1

InChI Key

HLOADLNVPDIIIB-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O

Synonyms

2'-deoxyguanosine 3',5'-diphosphate

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)O)OP(=O)(O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)O)OP(=O)(O)O

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